molecular formula C12H16N2O5 B3429276 Musk ambrette CAS No. 73507-41-2

Musk ambrette

Cat. No.: B3429276
CAS No.: 73507-41-2
M. Wt: 268.27 g/mol
InChI Key: SUAUILGSCPYJCS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Musk ambrette undergoes various chemical reactions, including nitration, reduction, and substitution reactions.

Common Reagents and Conditions:

    Nitration: Involves nitric acid and acetic anhydride as reagents.

    Reduction: Can be achieved using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: Typically involves halogenating agents under specific conditions.

Major Products Formed:

    Nitration: Produces dinitro derivatives.

    Reduction: Leads to the formation of amino derivatives.

    Substitution: Results in halogenated this compound compounds.

Mechanism of Action

Musk ambrette exerts its effects by interacting with specific molecular targets in the brain. It can attach to receptors associated with puberty, such as the kisspeptin receptor (KISS1R) and gonadotropin-releasing hormone receptor (GnRHR), prompting the release of gonadotropin-releasing hormone (GnRH). This hormone affects the sexual maturation of organs and the production of sex hormones like estrogen, testosterone, and progesterone .

Comparison with Similar Compounds

Properties

IUPAC Name

1-tert-butyl-2-methoxy-4-methyl-3,5-dinitrobenzene
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InChI

InChI=1S/C12H16N2O5/c1-7-9(13(15)16)6-8(12(2,3)4)11(19-5)10(7)14(17)18/h6H,1-5H3
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InChI Key

SUAUILGSCPYJCS-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(C)(C)C)[N+](=O)[O-]
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Molecular Formula

C12H16N2O5
Record name MUSK AMBRETTE
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DSSTOX Substance ID

DTXSID7025689
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Molecular Weight

268.27 g/mol
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Physical Description

Musk ambrette is a pale yellow liquid. Insoluble in water. (NTP, 1992), Pale yellow solid with a heavy floral-musky odor; [HSDB] Yellow solid; [Alfa Aesar MSDS]
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Boiling Point

275 °F at 16 mmHg (NTP, 1992), 185 °C at 16 mm Hg
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Solubility

Insoluble (NTP, 1992), Slightly soluble in ethanol; soluble in ethyl ether, chloroform, In water, 0.79 mg/L at temp. unspecified
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Vapor Pressure

0.0000131 [mmHg]
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Color/Form

Pale yellow leaves from alcohol

CAS No.

83-66-9, 73507-41-2
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Record name Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-, nitrated
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Melting Point

183 to 187 °F (NTP, 1992), 85 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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